Chloromethyl thiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96962. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

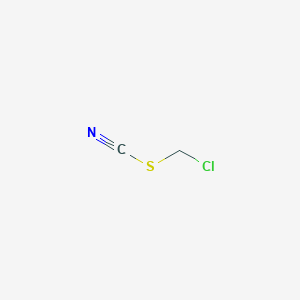

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUCVNXUWOLPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186351 | |

| Record name | Thiocyanic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-79-9 | |

| Record name | Thiocyanic acid, chloromethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethylthiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyl thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ59MX5PRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloromethyl Thiocyanate: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl thiocyanate (CMTC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the chloromethyl group and as a precursor for various functionalized thiocyanates and heterocyclic compounds. This document provides a detailed overview of its chemical properties, synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in a structured format for clarity, and a logical workflow of its synthesis is visualized.

Chemical Properties and Formula

This compound is a colorless to pale yellow liquid. It is recognized for its utility as a cross-linking agent in organic chemistry.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂H₂ClNS | [1][2][3] |

| Molecular Weight | 107.56 g/mol | [1][2][3] |

| CAS Number | 3268-79-9 | [1][3] |

| Linear Formula | ClCH₂SCN | |

| Density | 1.37 g/mL at 25 °C | |

| Boiling Point | 185 °C (1013 hPa) | |

| Flash Point | 84 °C | [1][4] |

| Refractive Index | n20/D 1.515 | |

| SMILES | C(SC#N)Cl | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical reactions. The most prominently documented method involves the reaction of bromochloromethane with a thiocyanate salt in the presence of a catalyst.[5] Alternative methods include the reaction of thiocyanic acid with chloromethyl methyl ether and the direct chlorination of thiocyanic acid.[1]

Synthesis from Bromochloromethane

A common and effective method for producing this compound is the reaction of bromochloromethane with an alkali or alkaline earth metal thiocyanate, or ammonium thiocyanate.[5] This reaction is typically carried out in an aqueous medium with an onium salt acting as a phase-transfer catalyst.[5]

The general reaction is as follows:

BrCH₂Cl + M-SCN → ClCH₂SCN + M-Br

Where M can be Na⁺, K⁺, NH₄⁺, or other similar cations.

The table below summarizes the quantitative data from representative syntheses using this method.[5]

| Thiocyanate Salt | Catalyst | Reaction Time (hours) | Yield (%) |

| Sodium Thiocyanate | Tetraphenyl phosphonium bromide | 5.5 | 69.8 |

| Ammonium Thiocyanate | Benzyl triethyl ammonium chloride | 5 | 71.0 |

| Calcium Thiocyanate trihydrate | Benzyl triethyl ammonium chloride | 10 | 72.5 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from bromochloromethane.

Protocol Using Sodium Thiocyanate

Materials:

-

Bromochloromethane (2 moles)

-

Sodium thiocyanate (2 moles)

-

Water (200 grams)

-

Tetraphenyl phosphonium bromide (8 grams)

Procedure:

-

A solution of 2 moles of sodium thiocyanate in 200 grams of water is prepared.

-

2 moles of bromochloromethane are added to the solution.

-

8 grams of tetraphenyl phosphonium bromide are added as a catalyst.

-

The mixture is heated to reflux and stirred intensively.

-

The reaction is allowed to proceed for 5.5 hours, during which the temperature will rise to approximately 95°C.

-

After the reaction is complete, the organic phase containing this compound is isolated.

-

The product can be further purified by vacuum distillation.[5]

Protocol Using Ammonium Thiocyanate

Materials:

-

Bromochloromethane (129.5 grams, 1 mole)

-

Ammonium thiocyanate (76 grams, 1 mole)

-

Water (100 grams)

-

Benzyl triethyl ammonium chloride (4 grams)

Procedure:

-

A solution of 76 grams of ammonium thiocyanate in 100 grams of water is prepared.

-

129.5 grams of bromochloromethane are added to the solution.

-

4 grams of benzyl triethyl ammonium chloride are added as a catalyst.

-

The mixture is boiled at reflux for 5 hours with intensive stirring.

-

The organic phase is then separated, washed with water, and distilled under vacuum to isolate the pure this compound.[5]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from bromochloromethane and a thiocyanate salt.

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Reactivity of Chloromethyl Thiocyanate with Cysteine and Other Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl thiocyanate (CMTC), a reactive electrophilic compound, presents a subject of significant interest for its potential in bioconjugation and as a chemical probe, primarily targeting the nucleophilic side chains of amino acids. This technical guide provides a comprehensive overview of the reactivity of this compound, with a particular focus on its interaction with cysteine. While direct literature on this specific reaction is sparse, this guide synthesizes information from analogous reactions with other chloromethyl derivatives and thiol-containing compounds to postulate reaction mechanisms, potential reactivity with other amino acids, and detailed experimental considerations. This document is intended to serve as a foundational resource for researchers exploring the use of this compound in proteomics, drug development, and other biochemical applications.

Introduction

This compound (ClCH₂SCN) is a bifunctional molecule featuring a reactive chloromethyl group and a thiocyanate moiety. The chloromethyl group acts as an electrophilic site, susceptible to nucleophilic attack, making it a potential agent for the alkylation of biomolecules. Among the canonical amino acids, cysteine is a prime target for such modifications due to the high nucleophilicity of its thiol side chain, especially in its deprotonated thiolate form. The modification of cysteine residues is a cornerstone of bioconjugation chemistry, enabling the attachment of probes, drugs, and other functionalities to proteins in a site-specific manner. Understanding the reactivity of novel electrophiles like this compound is crucial for expanding the toolkit available for such applications.

Reactivity with Cysteine

Proposed Reaction Mechanism

The primary reaction between this compound and the cysteine side chain is proposed to be a direct S-alkylation via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the cysteine thiol, particularly in its more nucleophilic thiolate form (S⁻), acts as the nucleophile, attacking the electrophilic methylene carbon of CMTC. This results in the displacement of the chloride ion as the leaving group and the formation of a stable thioether bond, yielding S-(thiocyanomethyl)cysteine.

The overall reaction can be summarized as follows:

R-SH + ClCH₂SCN → R-S-CH₂SCN + HCl

where R represents the backbone of the cysteine residue.

Factors Influencing Reactivity

The rate and specificity of this reaction are expected to be influenced by several key factors:

-

pH: The reaction rate is highly dependent on the pH of the medium. The pKa of the cysteine thiol group is approximately 8.3. At pH values above the pKa, the more nucleophilic thiolate form predominates, leading to a significant increase in the reaction rate. Therefore, conducting the reaction in a slightly basic buffer (pH 7.5-8.5) is likely to be optimal.

-

Solvent: The choice of solvent can influence the solubility of both the reagent and the substrate, as well as the reaction kinetics. Aqueous buffers are typically used for reactions with proteins and peptides. The addition of a co-solvent may be necessary if the solubility of this compound is limited.

-

Stoichiometry: The molar ratio of this compound to cysteine will affect the reaction efficiency. An excess of the alkylating agent is often used to drive the reaction to completion, but this also increases the risk of non-specific modifications.

Reactivity with Other Amino Acids

While cysteine is the most likely target for modification by this compound due to the high nucleophilicity of its thiol group, other amino acid side chains with nucleophilic character could potentially react, especially at higher concentrations of the reagent or at elevated pH.

-

Lysine: The ε-amino group of lysine (pKa ~10.5) is a potent nucleophile in its unprotonated state. At alkaline pH, N-alkylation of lysine could occur.

-

Histidine: The imidazole side chain of histidine (pKa ~6.0) can act as a nucleophile. Its reactivity is pH-dependent, with the deprotonated form being more reactive.

-

Arginine: The guanidinium group of arginine has a high pKa (~12.5) and is generally protonated and less nucleophilic under physiological conditions.

-

N-terminus: The α-amino group of the peptide or protein N-terminus can also be a site of alkylation.

It is important to note that the reactivity of these other nucleophilic amino acids with chloromethylating agents is generally lower than that of cysteine.[1] Careful control of reaction conditions, particularly pH, can enhance the selectivity for cysteine modification.

Quantitative Data Summary

| Parameter | Expected Influence on Cysteine Modification | Rationale |

| pH | Rate increases with pH, optimal around 7.5-8.5 | Deprotonation of the cysteine thiol to the more nucleophilic thiolate. |

| Temperature | Rate increases with temperature | Standard kinetic effect; however, higher temperatures may lead to reagent degradation or non-specific reactions. |

| Reagent Concentration | Higher concentration increases rate and yield | Drives the bimolecular reaction forward. Excess reagent can lead to off-target modifications. |

| Solvent | Aqueous buffers are standard | Co-solvents may be needed for reagent solubility but can affect protein stability and reaction rates. |

Experimental Protocols

The following are generalized protocols for the modification of cysteine residues in peptides and proteins with this compound. Optimization will be required for specific applications.

General Protocol for Peptide Modification

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible organic solvent such as DMSO or DMF.

-

Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. Monitor the reaction progress by HPLC-MS.

-

Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM.

-

Purification: Purify the modified peptide using reverse-phase HPLC.

-

Characterization: Confirm the modification by mass spectrometry (expecting a mass increase corresponding to the addition of a -CH₂SCN group) and, if necessary, by NMR spectroscopy.

Protocol for Protein Modification

-

Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., PBS, pH 7.4). If disulfide bonds are present and not the target of modification, they should be reduced first (e.g., with TCEP) and the reducing agent subsequently removed.

-

Reagent Addition: Add a 10- to 20-fold molar excess of this compound (from a stock solution in DMSO) to the protein solution.

-

Incubation: Incubate at room temperature or 4°C for 2-6 hours. The reaction should be monitored to avoid over-modification.

-

Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis, buffer exchange, or size-exclusion chromatography.

-

Analysis: Analyze the extent of modification by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).

Visualization of Workflows and Pathways

Reaction of this compound with Cysteine

Caption: Proposed SN2 reaction mechanism of this compound with cysteine.

Experimental Workflow for Peptide Modification

Caption: A typical experimental workflow for the modification of a cysteine-containing peptide.

Conclusion

This compound is a promising, yet underexplored, reagent for the modification of amino acids, particularly cysteine. Based on established principles of organic chemistry and reactivity studies of analogous compounds, a clear pathway for the S-alkylation of cysteine can be proposed. The high nucleophilicity of the cysteine thiol, especially at slightly alkaline pH, should allow for selective modification. However, researchers should be mindful of potential side reactions with other nucleophilic amino acids. The experimental protocols and analytical considerations outlined in this guide provide a solid starting point for the investigation and application of this compound in various fields of biochemical and pharmaceutical research. Further studies are warranted to elucidate the precise kinetics and to optimize reaction conditions for specific applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloromethyl Thiocyanate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl thiocyanate (CMTC) is a versatile bifunctional reagent with the chemical formula ClCH₂SCN. It possesses both a reactive chloromethyl group, making it an effective alkylating agent, and a thiocyanate group, which can participate in various nucleophilic reactions and cycloadditions. This unique combination of functionalities makes CMTC a valuable building block in organic synthesis, particularly for the introduction of the CH₂SCN moiety and for use as a cross-linking agent.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, to support its safe and effective use in a laboratory setting.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated chemical fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Contact with acids liberates very toxic gas.[2] It is also a lachrymator, causing irritation and tearing of the eyes. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂ClNS | [3][4][5] |

| Molecular Weight | 107.56 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 76-78 °C at 15 mmHg | |

| Density | 1.37 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.515 | |

| Flash Point | 84 °C (183.2 °F) - closed cup | [7] |

| Solubility | Miscible with alcohol and ether; very slightly soluble in water. | [6] |

| CAS Number | 3268-79-9 | [3][4][5] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum of this compound.[4] Key absorptions are expected for the C≡N stretch of the thiocyanate group and C-Cl stretching.

Mass Spectrometry (MS): The mass spectrum (electron ionization) of this compound is available from the NIST WebBook.[4]

Raman Spectroscopy: The liquid-state Raman spectrum has been reported, with the C-S-C bending band observed at 188 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an alkali metal or ammonium thiocyanate with a chloromethylating agent. The following protocol is adapted from a patented procedure.

Reaction Scheme:

NaSCN + BrCH₂Cl → ClCH₂SCN + NaBr

Materials:

-

Sodium thiocyanate (NaSCN)

-

Bromochloromethane (BrCH₂Cl)

-

Water

-

Tetraphenylphosphonium bromide (catalyst)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium thiocyanate (2 moles) in 200 grams of water.

-

Add bromochloromethane (2 moles) to the aqueous solution.

-

Add a catalytic amount of tetraphenylphosphonium bromide (8 grams).

-

Heat the mixture to reflux with intensive stirring.

-

Monitor the reaction progress. The reaction temperature will increase as the reaction proceeds.

-

After the reaction is complete (approximately 5.5 hours, with the temperature reaching 95 °C), cool the mixture to room temperature.

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with water.

-

Purify the crude this compound by vacuum distillation.

Expected Outcome:

This procedure is reported to yield approximately 150 grams (69.8% of theory) of this compound.

Representative Reaction: Synthesis of 1-Thiocyanomethyl-3-methylimidazolium Chloride

This compound is a useful reagent for the synthesis of functionalized ionic liquids. The following protocol describes the reaction of this compound with 1-methylimidazole to form 1-thiocyanomethyl-3-methylimidazolium chloride.[6][8]

Reaction Scheme:

ClCH₂SCN + 1-Methylimidazole → [CH₂SCN-mim]Cl

Materials:

-

This compound (ClCH₂SCN)

-

1-Methylimidazole

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled 1-methylimidazole solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or NMR).

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Wash the resulting solid or residue with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the product under vacuum.

Expected Outcome:

The product, 1-thiocyanomethyl-3-methylimidazolium chloride, is an imidazolium salt that may be a solid or a viscous liquid at room temperature.

Chemical Reactivity

This compound's reactivity is characterized by its two functional groups.

-

Alkylating Agent: The chloromethyl group is susceptible to nucleophilic substitution reactions, making CMTC an effective agent for introducing the CH₂SCN moiety onto various substrates, including amines, thiols, and carbanions.[6]

-

Cross-linking Agent: Due to its bifunctionality, this compound can be used as a cross-linking agent in polymer chemistry to modify the properties of materials.

-

Chloromethylation of Aromatic Compounds: this compound can be used in the chloromethylation of aromatic compounds, a reaction that introduces a chloromethyl group onto an aromatic ring.[6] This typically involves reaction with an aromatic substrate in the presence of a Lewis acid catalyst.

Conclusion

This compound is a valuable and reactive chemical intermediate with diverse applications in organic synthesis. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. Buy this compound | 3268-79-9 [smolecule.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. Methyl thiocyanate | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl thiocyanate(556-64-9) 13C NMR [m.chemicalbook.com]

- 11. Methyl thiocyanate(556-64-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Chloromethyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for Chloromethyl thiocyanate (CAS No. 3268-79-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely and effectively.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] It is a combustible and moisture-sensitive compound.[2][3] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClNS | [1][2][4] |

| Molecular Weight | 107.56 g/mol | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 76-78 °C @ 15 mmHg | [2] |

| 185 °C | [4] | |

| Density | 1.370 g/cm³ at 25 °C | [2][4] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [1][2] |

| 84 °C - closed cup | [5] | |

| Refractive Index | n20/D 1.515 | |

| Solubility | Decomposes in water | [2] |

Hazard Identification and Toxicity

This compound is a hazardous and highly toxic compound that presents significant health risks upon exposure.[1] It is classified as acutely toxic if inhaled, ingested, or in contact with skin.[1][6] The compound is a lachrymator, meaning it can cause an increased flow of tears.[2][3]

-

H227: Combustible liquid

-

H300/H301/H302: Fatal/Toxic/Harmful if swallowed

-

H310/H312: Fatal/Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H330/H332: Fatal/Harmful if inhaled

-

H335: May cause respiratory irritation

-

EUH032: Contact with acids liberates very toxic gas.

Potential Health Effects: [2]

-

Inhalation: May cause burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. High concentrations can lead to central nervous system depression and asphyxiation. Aspiration may result in pulmonary edema.

-

Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin. It can lead to cyanosis of the extremities.

-

Eye Contact: As a lachrymator, it causes tearing and may lead to chemical conjunctivitis and corneal damage.

-

Ingestion: Causes gastrointestinal irritation with symptoms including nausea, vomiting, and diarrhea. It may be harmful if swallowed.

NFPA 704 Diamond: [6]

Caption: NFPA 704 Diamond for this compound[6]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, stringent personal protective measures and engineering controls are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

-

Facilities must be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[2]

-

Skin Protection:

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A NIOSH/MSHA-approved respirator is necessary if workplace conditions warrant its use.[2][8]

-

Footwear: Closed-toe, chemical-resistant shoes are required.[7]

Handling and Storage Procedures

General Handling:

-

Avoid all personal contact, including inhalation of vapors or mist.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][7]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

-

Store protected from moisture.[2]

-

Incompatible materials include strong oxidizing agents, strong bases, acids, alcohols, and amines.[2][3]

Accidental Release and First Aid Measures

Accidental Release Measures:

In the event of a spill, the following protocol should be followed:

Caption: Accidental Release Response Workflow

First Aid Measures:

Immediate medical attention is required for any exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Do not allow the victim to rub or close their eyes. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal temperatures and pressures but is sensitive to moisture.[2][3]

-

Conditions to Avoid: Incompatible materials, ignition sources, excess heat, and moisture should be avoided.[2]

-

Incompatibility: It is incompatible with strong oxidizing agents, acids, alcohols, amines, heat, and water.[2]

-

Hazardous Decomposition Products: Upon decomposition, it can release toxic gases and vapors, including hydrogen chloride, hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[2][3]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[2]

Experimental Protocols and Applications

This compound is utilized in organic synthesis as a reagent for introducing the chloromethyl group and as a cross-linking agent.[1][4]

Example Application: Synthesis of 1-thiocyanomethyl-3-methylimidazolium chloride

While a detailed experimental protocol is not available in the provided search results, the reaction involves the combination of this compound with 1-methylimidazole to yield the imidazolium salt.[1] This reaction highlights its utility in the synthesis of ionic liquids.

Chloromethylation of Aromatic Compounds

This compound can be used for the chloromethylation of aromatic compounds. This process typically involves reacting the aromatic compound with dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI₂ in CH₂Cl₂ under mild conditions, resulting in good to excellent yields of the chloromethyl derivatives.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[3][7]

-

Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[7]

-

Containerization: Ensure the waste container is sealed and stored in a secure, well-ventilated area away from incompatible materials.[7]

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. This should be handled by a licensed chemical disposal agency.[3][8]

This technical guide is intended to provide essential safety information for handling this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. Buy this compound | 3268-79-9 [smolecule.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. biosynth.com [biosynth.com]

- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. homesciencetools.com [homesciencetools.com]

A Comprehensive Technical Guide to the Historical and Current Applications of Thiocyanate Compounds in Research

Introduction

Thiocyanate ([SCN]⁻), a pseudohalide anion, is a versatile and ubiquitous molecule with a rich history in chemical and biological research.[1][2][3] Formed through the detoxification of cyanide by sulfurtransferase enzymes or absorbed from dietary sources like cruciferous vegetables, thiocyanate is present in various mammalian extracellular fluids, including saliva, plasma, and airway lining fluid.[1][3] Its unique chemical properties, such as its ability to act as an ambidentate nucleophile and form stable complexes with metals, have led to its widespread application across diverse scientific disciplines.[4] This technical guide provides an in-depth exploration of the historical and current applications of thiocyanate compounds in research, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes for researchers, scientists, and drug development professionals.

Historical Applications of Thiocyanate Compounds

The journey of thiocyanate in research began over two centuries ago, marking significant milestones in the history of chemistry.[5]

-

Early Analytical Chemistry : One of the earliest and most well-known applications of thiocyanate is in the qualitative and quantitative analysis of iron(III) ions.[6][7][8] The reaction between ferric ions (Fe³⁺) and thiocyanate ions produces a distinct blood-red complex, a phenomenon first observed in the early 19th century.[6][7] This colorimetric reaction became a cornerstone of analytical chemistry for detecting iron and was instrumental in early studies of chemical equilibrium, famously demonstrating Le Chatelier's principle.[6][9][10][11]

-

Therapeutic Agent for Hypertension : In the early 20th century, thiocyanate was introduced as a therapeutic agent for treating hypertension.[1][2] Although its use for this purpose has been discontinued due to toxicity concerns and the development of more effective antihypertensive drugs, the historical clinical data on its pharmacokinetics and safety remain valuable for contemporary research into its therapeutic potential in other diseases.[1][2]

-

Pyrotechnics and Synthesis : Mercury(II) thiocyanate was historically used in pyrotechnics, though this application is now obsolete due to the toxicity of mercury.[2] Thiocyanates also served as early intermediates in organic synthesis, with their reactivity being explored for the creation of various sulfur-containing compounds.[12]

Current Applications of Thiocyanate Compounds in Research

Modern research has unveiled a plethora of sophisticated applications for thiocyanate compounds, spanning from biomedicine and drug development to agriculture and materials science.

Biomedical and Pharmaceutical Research

-

Innate Immunity and Host Defense : Thiocyanate is a crucial component of the innate immune system.[3] It is the preferred substrate for peroxidase enzymes like lactoperoxidase (LPO) and myeloperoxidase (MPO), which are found in secretions such as saliva and airway mucus.[1] These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that targets sulfhydryl groups in pathogens.[1][3] This peroxidase-SCN⁻-H₂O₂ system is a primary mechanism of host defense in mucosal linings.[1]

-

Antioxidant and Cytoprotective Roles : Beyond its antimicrobial activity, thiocyanate also functions as a potent antioxidant. It acts as a competitive substrate for MPO, thereby reducing the production of more damaging oxidants like hypochlorous acid (HOCl).[13] By scavenging HOCl and other reactive oxygen species, thiocyanate protects host cells from oxidative damage during inflammation.[1] This cytoprotective effect has sparked interest in its therapeutic potential for inflammatory diseases like cystic fibrosis, where there may be a deficiency of thiocyanate in the airway lining fluid.[1]

-

Drug Development and Synthesis : Thiocyanate compounds are important intermediates in the synthesis of various pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.[12][14][15] The thiocyanate group can be readily introduced into organic molecules and subsequently transformed into other functional groups, making it a versatile tool in medicinal chemistry.[16] Recent research has also explored the anticancer properties of metal-thiocyanate complexes, such as silver(I) thiocyanate compounds, which have shown selective toxicity towards breast cancer cells.[17]

-

Biochemical Probes : The vibrational properties of the thiocyanate group make it an excellent infrared (IR) probe for studying local electric fields within proteins.[18] Through site-specific conversion of cysteine residues to thiocyanate, researchers can introduce this probe into a protein of interest.[18] The stretching frequency of the C≡N bond is sensitive to the local electrostatic environment, providing valuable insights into protein structure and function.[18]

Analytical Chemistry

-

Spectrophotometric and Chromatographic Analysis : The classic iron(III)-thiocyanate reaction remains a staple in analytical chemistry for the spectrophotometric determination of iron.[19][20] Furthermore, various analytical methods have been developed for the sensitive detection of thiocyanate itself in biological fluids like saliva, plasma, and urine.[21][22] These methods, including high-performance liquid chromatography (HPLC) with fluorimetric detection, are crucial for monitoring exposure to cyanide (of which thiocyanate is a metabolite) and for diagnostic purposes.[21]

-

Sensors and Detection Methods : Thiocyanate-based sensors are utilized for environmental monitoring and industrial quality control.[15] Its ability to form colored complexes with a range of metal ions, including copper and cobalt, enables the development of sensitive and selective colorimetric detection methods.[15][19]

Agricultural Research

-

Bioherbicides : In agriculture, thiocyanate has emerged as a promising bioherbicidal compound.[23][24][25] Brassicaceae seed meals, when incorporated into soil, release ionic thiocyanate, which has been shown to inhibit weed emergence.[23][24][25] Research in this area focuses on understanding the fate and phytotoxicity of thiocyanate in soil to optimize its use as a sustainable pest control agent.[23][24]

-

Plant Metabolism : Studies have also investigated the effects of thiocyanate on plant metabolism. For instance, ammonium thiocyanate has been shown to affect carbohydrate metabolism in cotton plants by influencing starch content, amylase activity, and photosynthesis.[26]

Industrial and Materials Science Research

-

Electrochemistry and Metallurgy : Thiocyanate compounds are widely used in electrochemical applications such as electroplating, where they help to achieve smooth and uniform metal coatings.[15][19] In mining and metallurgy, they serve as lixiviants for the extraction of precious metals like gold and silver, offering a potentially less environmentally impactful alternative to traditional cyanide leaching in certain applications.[19]

-

Corrosion Inhibition : Thiocyanates act as effective corrosion inhibitors for various metals, particularly in acidic environments, by forming a protective film on the metal surface.[15]

-

Novel Materials : Recent research in materials science has led to the synthesis of novel thiocyanate-based framework compounds with perovskite-analogue structures, such as M[Bi(SCN)₆] (where M = Fe, Cr, Sc).[27] These materials exhibit interesting optical properties and potential for applications in light harvesting and host-guest chemistry.[27]

Quantitative Data Summary

The following tables summarize key quantitative data related to thiocyanate compounds, providing a valuable resource for researchers.

Table 1: Thiocyanate Concentrations in Human Extracellular Fluids

| Fluid | Concentration Range (Non-smokers) | Concentration Range (Smokers) | Reference(s) |

| Plasma | 5 - 50 µM | Significantly higher than non-smokers | [1] |

| Saliva | 0.5 - 3 mM | - | [1] |

| Airway Epithelial Lining Fluid | Mean value of 460 µM | - | [1] |

| Tears | ~150 µM | - | [1] |

| Breast Milk | 1.7 - 170 µM | - | [1] |

Table 2: Toxicity Data for Thiocyanate Compounds

| Compound | Organism | Route of Administration | Toxicity Metric | Value | Reference(s) |

| Ammonium Thiocyanate | Rat | Oral | LD50 | 508 mg/kg bw | [28] |

| Sodium/Potassium Thiocyanate | Animal | Oral | Severe Clinical Effects | 100 mg/kg-day | [29] |

| Ammonium Thiocyanate | Rat | Oral | NOAEL (90-day study) | 20 mg/kg bw/day | [28] |

Table 3: Analytical Parameters for Spectrophotometric Determination of Iron(III) using Thiocyanate

| Parameter | Value | Reference(s) |

| λmax (Wavelength of Maximum Absorbance) | ~465 nm | [20] |

| Molar Absorptivity (ε) | Varies with conditions, typically > 10,000 L mol⁻¹ cm⁻¹ | - |

| Linearity Range | Dependent on specific protocol | [20] |

| Common Interferences | Fluoride, phosphate, mercury, silver, copper | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiocyanate compounds.

Protocol 1: Spectrophotometric Determination of Iron(III) Using Thiocyanate

This protocol is adapted from standard analytical chemistry procedures.[20]

Objective: To determine the concentration of iron(III) in an unknown sample.

Materials:

-

Standard iron(III) solution (e.g., 100 ppm)

-

Ammonium thiocyanate solution (e.g., 1 M NH₄SCN)

-

Nitric acid solution (e.g., 2 N HNO₃)

-

Volumetric flasks, pipettes, and cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron(III) solutions of known concentrations by diluting the stock solution.

-

Calibration Curve: a. Into a series of labeled volumetric flasks (e.g., 25 mL), pipette known volumes of the working standard iron(III) solutions. b. To each flask, add a fixed volume of nitric acid solution (e.g., 1 mL of 2 N HNO₃) to maintain an acidic pH. c. Add a fixed volume of the ammonium thiocyanate solution (e.g., 5 mL of 1 M NH₄SCN). d. Dilute to the mark with distilled water and mix thoroughly. e. Allow 10-15 minutes for the color to develop fully. f. Prepare a reagent blank using distilled water instead of the iron standard. g. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax, typically around 465 nm) against the reagent blank. h. Plot a calibration curve of absorbance versus concentration.

-

Analysis of Unknown Sample: a. Take a known volume of the unknown sample and place it in a volumetric flask. b. Treat the sample in the same manner as the standards, adding the same amounts of nitric acid and ammonium thiocyanate solution. c. Dilute to the mark with distilled water and allow the color to develop. d. Measure the absorbance of the sample at the same wavelength. e. Determine the concentration of iron(III) in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: Indirect Spectrophotometric Determination of Cyanide

This protocol is based on the conversion of cyanide to thiocyanate.[20]

Objective: To determine the concentration of cyanide in a sample by converting it to thiocyanate and then forming the colored iron(III)-thiocyanate complex.

Materials:

-

Standard cyanide solutions

-

Sulfur-acetone solution (for conversion of CN⁻ to SCN⁻)

-

Ferric iron solution (e.g., acidic ferric nitrate)

-

Spectrophotometer

Procedure:

-

Preparation of Standards and Sample: Into a series of reaction vessels, add known volumes of the working cyanide standards and the unknown sample.

-

Conversion to Thiocyanate: Add a specific volume of the sulfur-acetone solution to each vessel. The reaction may require a specific time and temperature, which should be optimized based on preliminary experiments.

-

Color Development: After the conversion is complete, add an excess of the ferric iron solution to form the red iron(III)-thiocyanate complex.

-

Measurement: Dilute to a final volume with distilled water and measure the absorbance at the λmax against a reagent blank.

-

Quantification: Create a calibration curve using the standards and determine the cyanide concentration in the unknown sample.

Protocol 3: Site-Specific Conversion of Cysteine to Thiocyanate for IR Probing

This protocol is a conceptual summary based on methods described for introducing IR probes into proteins.[18]

Objective: To introduce a thiocyanate group at a specific cysteine residue in a protein for vibrational Stark effect (VSE) spectroscopy.

Materials:

-

Purified protein with a reactive cysteine residue

-

Cyanogen bromide (CNBr) or a similar cyanating agent

-

Buffer solutions for reaction and purification

-

Dialysis or size-exclusion chromatography equipment for purification

-

FTIR spectrometer

Procedure:

-

Protein Preparation: Ensure the target protein is in a suitable buffer at an appropriate pH (often slightly alkaline to deprotonate the cysteine thiol). If the protein has multiple cysteines, site-directed mutagenesis may be required to create a mutant with a single reactive cysteine.

-

Thiocyanation Reaction: a. Add the cyanating agent (e.g., CNBr) to the protein solution. The reaction stoichiometry and conditions (temperature, time) must be carefully optimized to achieve site-specific labeling without denaturing the protein. b. The reaction involves the nucleophilic attack of the cysteine thiolate on the cyanating agent, leading to the formation of a thiocyanate group (-SCN) at the cysteine side chain.

-

Purification: Remove excess reagents and any denatured protein by dialysis or size-exclusion chromatography.

-

Verification: Confirm the successful and site-specific labeling using mass spectrometry.

-

IR Spectroscopy: a. Acquire the IR spectrum of the labeled protein. The characteristic C≡N stretch of the thiocyanate group will appear in a region of the spectrum with minimal background from the protein itself (around 2150-2160 cm⁻¹). b. The labeled protein is now ready for VSE spectroscopy experiments to probe the local electric field at the site of the label.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows involving thiocyanate compounds.

Caption: The Peroxidase-Thiocyanate-H₂O₂ host defense system.

Caption: Workflow for spectrophotometric determination of Iron(III).

Caption: The dual antioxidant and pro-oxidant roles of thiocyanate.

References

- 1. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiocyanate - Wikipedia [en.wikipedia.org]

- 3. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Understanding of Thiocyanate Reaction Pathways [eureka.patsnap.com]

- 5. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. research.avondale.edu.au [research.avondale.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of thiocyanate in the modulation of myeloperoxidase-derived oxidant induced damage to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Performance Evaluation of Thiocyanate Under Different Conditions [eureka.patsnap.com]

- 16. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 17. The effect of 1:2 Ag(I) thiocyanate complexes in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What Factors Influence the Performance of Thiocyanate Components [eureka.patsnap.com]

- 20. benchchem.com [benchchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Method for determining thiocyanate in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Collection - Ionic Thiocyanate (SCNâ) Production, Fate, and Phytotoxicity in Soil Amended with Brassicaceae Seed Meals - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Effects of Ammonium Thiocyanate on Carbohydrate Metabolism in the Cotton Plant | Weed Science | Cambridge Core [cambridge.org]

- 27. Strongly coloured thiocyanate frameworks with perovskite-analogue structures - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 29. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

An In-depth Technical Guide to the Electrophilic Nature of the Chloromethyl Group

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chloromethyl group (-CH₂Cl) is a ubiquitous functional group in organic synthesis and medicinal chemistry, primarily valued for its well-defined electrophilic character. This reactivity stems from the potent inductive effect of the chlorine atom, which renders the adjacent carbon atom electron-deficient and susceptible to nucleophilic attack. This guide provides a comprehensive examination of the electronic principles governing the electrophilicity of the chloromethyl group, its characteristic reaction mechanisms, and its strategic application in drug development, particularly in the design of covalent inhibitors. Quantitative data, detailed experimental protocols, and mechanistic diagrams are presented to offer a thorough resource for researchers in the field.

The Electronic Basis of Electrophilicity

The electrophilic nature of the chloromethyl carbon is a direct consequence of the electronic properties of the carbon-chlorine (C-Cl) bond.

-

Inductive Effect: Chlorine is significantly more electronegative (3.16 on the Pauling scale) than carbon (2.55). This disparity leads to a strong permanent dipole in the C-Cl bond, with the chlorine atom withdrawing electron density from the carbon. This phenomenon, known as the inductive effect (-I effect), results in a partial positive charge (δ+) on the carbon atom, making it a prime target for electron-rich nucleophiles.

-

Polarizability: The C-Cl bond is also highly polarizable. In the presence of an approaching nucleophile, the electron cloud of the bond can be further distorted, enhancing the electrophilic character of the carbon atom during the transition state of a reaction.

Reaction Mechanisms Involving the Chloromethyl Group

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, which can proceed through two distinct mechanisms depending on the substrate, nucleophile, and reaction conditions.

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 mechanism is the most common pathway for primary halides like those containing a chloromethyl group. It involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the chlorine atom (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

Caption: Sₙ2 reaction at a chloromethyl center.

Unimolecular Nucleophilic Substitution (Sₙ1)

While less common for primary halides, an Sₙ1 mechanism can be facilitated if the 'R' group attached to the chloromethyl moiety is capable of stabilizing a carbocation. This is particularly relevant for benzylic and allylic systems. The Sₙ1 reaction is a two-step process:

-

Formation of a Carbocation: The C-Cl bond slowly ionizes to form a planar carbocation intermediate and a chloride ion. This is the rate-determining step.

-

Nucleophilic Attack: A nucleophile rapidly attacks the carbocation from either face, leading to a racemic mixture if the carbon is a stereocenter.

Caption: Sₙ1 reaction involving a chloromethyl group.

Quantitative Analysis of Electrophilicity

The electrophilicity of the chloromethyl group can be quantified through various experimental and computational methods. Below is a summary of key data.

Table 1: Physicochemical Properties and Reactivity Data for Chloromethane (CH₃Cl)

| Parameter | Value | Significance |

| Relative Sₙ2 Reaction Rate | ~30 (compared to ethyl chloride = 1) | Demonstrates high reactivity due to minimal steric hindrance.[1] |

| C-Cl Bond Dissociation Energy | 327 kJ/mol | Energy required for homolytic cleavage of the C-Cl bond.[2] |

| Partial Atomic Charges | C: δ⁺, Cl: δ⁻ | The carbon atom is electron-deficient (electrophilic) and the chlorine is electron-rich.[3][4] |

| Calculated Partial Charges | C: +0.16, Cl: -0.04 (in CHCl₃) | Quantifies the polarity of the C-Cl bond. |

| LUMO Energy | ~ -2.5 to -2.7 eV (in chlorobenzene) | The low-lying Lowest Unoccupied Molecular Orbital indicates its readiness to accept electrons from a nucleophile.[5] |

Experimental Protocols

Synthesis of a Chloromethyl Compound: Benzyl Chloride

This protocol describes the chloromethylation of benzene, a classic example of a Friedel-Crafts reaction.

Materials and Reagents:

-

Benzene

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and a gas trap.

-

To the flask, add anhydrous zinc chloride and paraformaldehyde.

-

Add benzene to the flask.

-

Slowly add concentrated hydrochloric acid through the dropping funnel while stirring.

-

Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude benzyl chloride.

-

Purify the product by vacuum distillation.

Workflow for Assessing Electrophilic Reactivity

The following workflow outlines a general approach to characterizing the electrophilic nature of a novel chloromethyl-containing compound.

Caption: Workflow for electrophilicity assessment.

Applications in Drug Development: Covalent Inhibitors

The electrophilic chloromethyl group is a valuable "warhead" for designing targeted covalent inhibitors. These drugs form a stable, permanent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, histidine) in the active site of a target protein, leading to irreversible inhibition.

-

Mechanism of Action: The chloromethyl group on the drug molecule is positioned within the protein's active site. A nearby nucleophilic residue attacks the electrophilic carbon, displacing the chloride ion and forming a covalent bond between the drug and the protein.

-

Advantages:

-

Increased Potency: Covalent binding can lead to higher potency and a longer duration of action.

-

Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutations that alter non-covalent binding interactions.

-

-

Challenges:

-

Off-target Effects: The high reactivity of the chloromethyl group can lead to non-specific binding to other proteins, causing toxicity.

-

Selectivity: Careful design is required to ensure the drug is selective for the intended target.

-

Conclusion

The electrophilic nature of the chloromethyl group is a cornerstone of its utility in chemical synthesis and drug discovery. Governed by the strong inductive effect of the chlorine atom, its reactivity, predominantly via the Sₙ2 mechanism, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. While its reactivity is a significant asset, particularly in the development of covalent inhibitors, it necessitates a nuanced approach to molecular design to ensure target specificity and minimize off-target effects. A thorough understanding of the principles outlined in this guide is therefore essential for any researcher aiming to harness the synthetic potential of this important functional group.

References

An In-depth Technical Guide to the Solubility and Stability of Chloromethyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of chloromethyl thiocyanate. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive safety assessment before handling this hazardous substance.

Introduction

This compound (CMTC), with the chemical formula C₂H₂ClNS, is a reactive and versatile organic compound.[1][2][3][4] It is a colorless to pale yellow liquid known for its utility in organic synthesis, particularly as a cross-linking agent and for introducing the chloromethyl group into various molecules.[1] Its unique bifunctionality, possessing both a reactive chloromethyl group and a thiocyanate moiety, allows for a diverse range of chemical transformations.[1] However, the high reactivity of CMTC also necessitates a thorough understanding of its solubility and stability in different solvent systems to ensure its safe and effective use in research and development.

This technical guide summarizes the available information on the solubility and stability of this compound and provides detailed experimental protocols for researchers to determine these properties quantitatively.

Solubility Profile

Currently, there is a notable lack of specific quantitative solubility data for this compound in the public domain. The information available is primarily qualitative and is summarized below.

Qualitative Solubility Summary

Based on its chemical structure—a small, polar organic molecule—and the general principle of "like dissolves like," a qualitative solubility profile can be inferred.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Polar Protic | Water | Decomposes | Highly reactive with water, leading to hydrolysis. Not a suitable solvent.[1] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble, but reacts | Likely soluble due to polarity, but will react with the hydroxyl group, especially under basic or heated conditions. | |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Expected to be a good solvent due to the polarity of CMTC. |

| Dimethylformamide (DMF) | Likely Soluble | A common solvent for a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. | |

| Non-Polar | Toluene, Hexane | Likely Soluble | Solubility may be limited compared to polar solvents, but some solubility is expected. |

| Dichloromethane (DCM) | Likely Soluble | A common solvent for organic synthesis, likely to dissolve CMTC. |

Stability Profile

This compound is a reactive compound, and its stability is highly dependent on the surrounding chemical environment.

General Stability

Under anhydrous and neutral conditions, and in the absence of strong nucleophiles, this compound is considered to be relatively stable. However, its stability is compromised by moisture, and it is known to react with a variety of common laboratory reagents.

Reactivity and Decomposition

The primary mode of decomposition for this compound is through nucleophilic attack at the electrophilic carbon of the chloromethyl group.

| Condition/Reagent | Reactivity and Known Decomposition Pathways |

| Water/Moisture | Reacts with water, likely through hydrolysis, to produce hydrochloric acid and other degradation products. The thiocyanate group may also be susceptible to hydrolysis under certain conditions. |

| Acids | Contact with acids can liberate very toxic gas, likely hydrogen cyanide.[5][6] |

| Bases | Susceptible to base-catalyzed decomposition. |

| Alcohols | Reacts with alcohols, likely forming ether-linked products via nucleophilic substitution of the chloride.[7][8][9][10] |

| Amines | Reacts readily with primary and secondary amines, which are strong nucleophiles.[11][12] |

| Heat | While generally stable at ambient temperatures, elevated temperatures can promote decomposition. |

Hazardous Decomposition Products

Upon decomposition, this compound can release several hazardous substances, including:

-

Hydrogen chloride

-

Hydrogen cyanide

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Sulfur oxides (SOx)

Experimental Protocols

Given the absence of quantitative data, the following protocols are provided as detailed methodologies for researchers to determine the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (HPLC grade)

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent and analyte)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Inject each standard into the HPLC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved solid precipitate.

-

-

Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Protocol for Stability Assessment (Kinetic Study)

This protocol outlines a method to assess the stability of this compound in a solvent over time, which can be adapted for different conditions (e.g., varying pH, temperature).

Objective: To determine the degradation rate and half-life of this compound in a specific solvent under defined conditions.

Materials:

-

This compound (high purity)

-

Selected solvent or buffered solution (HPLC grade)

-

Constant temperature incubator or water bath

-

HPLC system with a suitable detector

-

Volumetric flasks and vials

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen solvent at a known initial concentration.

-

Divide the solution into several sealed vials to be used as time-point samples.

-

-

Incubation:

-

Place the vials in a constant temperature environment.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.

-

Immediately quench any further reaction if necessary (e.g., by rapid cooling or addition of a quenching agent, if appropriate and compatible with the analysis).

-

-

Analysis:

-

Analyze the sample from each time point by HPLC to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order, second-order) by fitting the data to the corresponding integrated rate laws.

-

Calculate the rate constant (k) for the degradation.

-

Calculate the half-life (t½) of this compound under the tested conditions. For a first-order reaction, t½ = 0.693 / k.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a hazardous and reactive compound like this compound.

Caption: Workflow for assessing the solubility and stability of a reactive compound.

This comprehensive guide provides a foundation for understanding and working with this compound. The provided experimental protocols are designed to be a starting point for researchers to generate the much-needed quantitative data for this important chemical intermediate. Always prioritize safety and perform a thorough risk assessment before conducting any of the described experimental work.

References

- 1. Buy this compound | 3268-79-9 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biological targets and mechanisms of action of chloromethyl thiocyanate and related isothiocyanate compounds. By examining their interactions with key cellular components, we provide a comprehensive resource for researchers engaged in oncology, inflammation, and neurodegenerative disease research, as well as for professionals in the field of drug discovery and development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved.

Core Biological Targets and Mechanism of Action

This compound and its related compounds, particularly isothiocyanates (ITCs), are electrophilic molecules that readily react with nucleophilic moieties in biological systems. Their primary mechanism of action involves the covalent modification of sulfhydryl groups on cysteine residues within proteins. This irreversible binding alters the protein's structure and function, leading to the modulation of various cellular processes. While direct data on this compound is limited, extensive research on analogous compounds, such as 2,4-dichlorobenzyl thiocyanate and various ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), has identified several key biological targets.

Primary Protein Targets:

-

Tubulin: A major target of these compounds is the tubulin protein, a fundamental component of microtubules. The alkylation of cysteine residues in β-tubulin by compounds like 2,4-dichlorobenzyl thiocyanate disrupts microtubule dynamics, leading to mitotic arrest and the induction of apoptosis.[1][2] This mechanism is a cornerstone of the anti-cancer properties of many ITCs.[3][4]

-

Kelch-like ECH-associated protein 1 (Keap1): ITCs are potent inducers of the Nrf2-mediated antioxidant response.[5][6] They achieve this by modifying specific cysteine residues on Keap1, the cytosolic repressor of Nrf2.[7][8] This modification leads to the dissociation of Nrf2, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven genes, which encode for a suite of cytoprotective proteins.[9]

-

Proteasome: The 26S and 20S proteasome complexes, essential for protein degradation and cellular homeostasis, are also targeted by ITCs.[10][11] Inhibition of proteasome activity by these compounds leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.[12]

-

Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine implicated in various diseases, including cancer. ITCs have been shown to covalently bind to and inhibit the tautomerase activity of MIF, thereby attenuating its pro-tumorigenic and pro-inflammatory functions.[4][13][14][15]

Quantitative Data: Inhibitory Activities

The following tables summarize the available quantitative data for the inhibitory activities of various isothiocyanates against their biological targets. This data is crucial for understanding the structure-activity relationships and for the development of more potent and selective inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |

| Benzyl isothiocyanate (BITC) | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 0.79 | [13] |

| Allyl isothiocyanate (AITC) | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 3.69 | [13] |

| Ethyl isothiocyanate (EITC) | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 11.10 | [13] |

| Methyl isothiocyanate (MITC) | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 1.43 | [13] |

| 2-Phenylethyl isothiocyanate (PEITC) | Macrophage Migration Inhibitory Factor (MIF) | Tautomerase Activity | 3.09 | [13] |

| 4-IPP | Macrophage Migration Inhibitory Factor (MIF) | Cell Growth (HOS) | 20.17 (48h) | [16] |

| 4-IPP | Macrophage Migration Inhibitory Factor (MIF) | Cell Growth (143B) | 20.86 (48h) | [16] |

Table 1: IC50 values of various isothiocyanates against Macrophage Migration Inhibitory Factor (MIF).

| Compound | Target | Effect | Concentration(s) | Reference(s) |

| Benzyl isothiocyanate (BITC) | Tubulin Polymerization | Inhibition of microtubule mass formation (67.8%) | 25 µM | [17] |

| Phenethyl isothiocyanate (PEITC) | Proteasome Activity | Significant inhibition in multiple cell types | 10-30 µM | [10] |

| Benzyl isothiocyanate (BITC) | Proteasome Activity | Significant inhibition in multiple cell types | 10-30 µM | [10] |

Table 2: Inhibitory effects of selected isothiocyanates on tubulin polymerization and proteasome activity.

Signaling Pathway Modulation

This compound and related compounds exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions within these pathways and the points of intervention for these electrophilic molecules.

Keap1-Nrf2 Signaling Pathway

References

- 1. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]